molecular formula C17H15NO3 B042436 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one CAS No. 1260662-63-2

3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Cat. No. B042436
M. Wt: 281.3 g/mol
InChI Key: XWBOGYZALFWLOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one and its derivatives involves several steps including alkylation, cyclization, and hydrolysis. For instance, the alkylation of a related oxazolidinone compound with diphenylmethyl bromoacetate resulted in high diastereoselectivity, followed by hydrolysis to produce a specific oxazolidin-5-one derivative. These processes are characterized by their high efficiency and selectivity, showcasing the compound's versatile synthetic accessibility (Abell, Taylor, & Oldham, 1996).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one derivatives. These studies reveal detailed insights into the compound's stereochemistry and conformation, aiding in the understanding of its chemical behavior and reactivity. The structure of these compounds is characterized by specific diastereoselective formations, which are crucial for their synthesis and application (Abell, Taylor, & Oldham, 1996).

Chemical Reactions and Properties

Oxazolidinones, including 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one, participate in various chemical reactions, demonstrating a wide range of chemical properties. These compounds are involved in reactions such as ring-closure through intramolecular displacement and cycloadditions, highlighting their reactivity and potential in synthesizing complex molecules. The stereospecific synthesis from beta-hydroxyalkyl phenyl selenides further demonstrates the compound's versatility (Tiecco et al., 2004).

Scientific Research Applications

  • Enantiopure Amino Acid Synthesis : 3-Benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones are efficient sources for synthesizing enantiopure α,α-dialkyl α-amino acids, which are valuable in medicinal chemistry (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

  • Δ-5 Desaturase Inhibition : Novel 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones demonstrate potent activity as Δ-5 desaturase inhibitors, a promising direction for treating atherosclerosis (Fujimoto et al., 2017).

  • Stereoselective Organic Synthesis : 4-Substituted-5,5-dimethyl oxazolidin-2-ones are effective chiral auxiliaries for stereoselective enolate alkylations and Michael additions, useful in enolate-based organic synthesis (Davies & Sanganee, 1995).

  • Aldose Reductase Inhibition : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, derived from similar compounds, show potential as aldose reductase inhibitors, important for managing diabetic complications (Ali et al., 2012).

  • Antibacterial Drug Candidates : New oxazolidin-2-one derivatives synthesized with β-aminoalanines show potential antibacterial activity, suggesting their suitability as new drug candidates (Fujisaki, Abe, & Sumoto, 2005).

  • High-Yield Oxazolidinone Synthesis : A method for producing high-yielding oxazolidinones with high diastereoselectivity has been developed, enabling the synthesis of chiral oxazolidinones with minimal racemization (Seebach & Fadel, 1985).

Safety And Hazards

The safety and hazards associated with 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one are not well-documented in the literature. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for research on 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that a similar compound could be developed for the prevention and treatment of thromboembolic diseases6.


properties

IUPAC Name

3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOGYZALFWLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Hsiao, LS Hegedus - The Journal of Organic Chemistry, 1997 - ACS Publications
Optically active 4-methyl-4-carbomethoxy-Δ 2 -imidazoline was efficiently synthesized on a multigram scale. Photolysis with (methoxymethylcarbene)chromium complex produced the …
Number of citations: 159 pubs.acs.org
M Traore, F Mietton, D Maubon… - The Journal of …, 2013 - ACS Publications
A modular approach to synthesize anti-Apicomplexa parasite inhibitors was developed that takes advantage of a pluripotent cyclic tetrapeptide scaffold capable of adjusting appendage …
Number of citations: 28 pubs.acs.org

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